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Compound of Interest

Compound Name:
4-Chloro-7-fluoro-8-

methylquinoline

CAS No.: 1065093-51-7

Cat. No.: B2683541

Get Quote

Executive Summary
This guide details the synthetic utility of 4-Chloro-7-fluoro-8-methylquinoline (CAS 1065093-

51-7) as a privileged scaffold for drug discovery. Unlike generic quinolines, this building block

offers a specific "triad of utility":

C4-Chloro: A highly reactive electrophile for rapid library generation via

or Pd-catalysis.

C7-Fluoro: A metabolic blocker that modulates pKa and lipophilicity without introducing steric

bulk comparable to chlorine or bromine.

C8-Methyl: A steric handle that restricts conformation and prevents metabolic oxidation at the

8-position, a common clearance pathway for quinolines.

This note provides validated protocols for transforming this scaffold into kinase inhibitors (e.g.,

EGFR, c-Met) and anti-infectives, moving from standard substitutions to advanced cross-
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couplings.

Chemical Space & Reactivity Profile
The reactivity of the quinoline core is dictated by the electron-deficient pyridine ring. The 4-

position is activated for nucleophilic attack due to the vinylogous imine system.

Key Reactivity Logic:

The "Magic Methyl" Effect: The 8-methyl group introduces orthogonality. It is bulky enough to

twist N-substituents out of planarity (improving solubility) but small enough to allow binding in

kinase hinge regions.

The Fluorine Flag: The 7-F atom is generally stable to standard nucleophilic conditions,

allowing it to serve as a robust tag during C4-diversification.

Visualizing the Reactivity (DOT Diagram)
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Caption: Functional map of the scaffold. C4 is the entry point for diversity; C7 and C8 are

structural modulators.

Workflow 1: Nucleophilic Aromatic Substitution ( )
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Application: Rapid generation of 4-aminoquinoline libraries (e.g., for antimalarial or kinase

screening). Mechanism: Addition-Elimination. The nitrogen of the quinoline acts as an electron

sink.

Protocol A: Standard Displacement (Anilines & Primary
Amines)
Best for: Nucleophilic amines with minimal steric hindrance.

Materials:

Substrate: 4-Chloro-7-fluoro-8-methylquinoline (1.0 eq)

Nucleophile: Aniline derivative or aliphatic amine (1.1 eq)

Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Catalyst: Conc. HCl (cat. 2-3 drops) - Crucial for protonating the quinoline nitrogen,

rendering C4 more electrophilic.

Step-by-Step:

Dissolution: Dissolve 1.0 mmol of the quinoline in 5 mL of EtOH in a reaction vial.

Addition: Add 1.1 mmol of the amine.

Activation: Add 2 drops of conc. HCl (or 1.0 eq of HCl in dioxane).

Reflux: Heat to reflux (

) for 2–4 hours. Note: Reaction progress is monitored by TLC (50% EtOAc/Hexane). The
product is usually more polar.

Workup: Cool to room temperature. The hydrochloride salt of the product often precipitates.

If precipitate forms: Filter and wash with cold ether.

If no precipitate: Basify with sat.
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, extract with DCM, dry over

, and concentrate.

Validation Criteria:

NMR: Loss of the C4-H signal is not applicable (since it's Cl), but look for the disappearance

of the distinct doublet of the starting material's C3-H and the appearance of N-H signals.

Workflow 2: Palladium-Catalyzed Buchwald-Hartwig
Amination
Application: Coupling with electron-deficient anilines, bulky amines, or amides where

fails. Rationale: The 8-methyl group can sterically hinder the approach of nucleophiles in

. Pd-catalysis bypasses this via an oxidative addition mechanism.

Protocol B: The "Universal" Coupling
Best for: Weak nucleophiles (e.g., sulfonamides, nitro-anilines).

Materials:

Catalyst:

(2 mol%)

Ligand: Xantphos (for amides) or BrettPhos (for primary amines) (4 mol%)

Base:

(2.0 eq) - Must be anhydrous.

Solvent: 1,4-Dioxane (degassed).

Step-by-Step:

Inert Setup: Flame-dry a microwave vial and purge with Argon.
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Charging: Add Quinoline (1.0 eq), Amine (1.2 eq), Base (2.0 eq), Catalyst, and Ligand.

Solvation: Add anhydrous Dioxane (concentration 0.2 M).

Degassing: Sparge with Argon for 5 minutes. Critical: Oxygen kills the active Pd(0) species.

Reaction: Seal and heat at

(oil bath) or

(Microwave) for 1–12 hours.

Filtration: Filter through a celite pad to remove Palladium black.

Decision Tree: Synthesis Strategy

Target: 4-Substituted
Quinoline
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Caption: Decision matrix for selecting the optimal synthetic route based on amine

nucleophilicity.

Workflow 3: Scaffold Morphing (Tricyclic Systems)
Application: Creating novel IP space by fusing a third ring onto the quinoline. Reaction:

Hydrazinolysis followed by cyclization to Triazoloquinolines.

Protocol:

Hydrazine Displacement: React 4-chloro-7-fluoro-8-methylquinoline with hydrazine

hydrate (excess) in refluxing ethanol. This yields the 4-hydrazino-quinoline.

Cyclization: Reflux the 4-hydrazino intermediate with formic acid (to make the unsubstituted

triazole) or an orthoester (to introduce an R-group).

Result: 7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]quinoline.

Note: This transformation alters the kinase binding mode significantly, often shifting

selectivity profiles.

Data Summary & Validation
Expected Analytical Data (Generic 4-Anilino Product):
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Measurement Expected Result Notes

1H NMR (DMSO-d6) 8.4–8.6 ppm (d, 1H)
C2-H (Characteristic of

Quinoline core)

1H NMR (DMSO-d6) 6.5–6.8 ppm (d, 1H)
C3-H (Upfield shift upon

amination)

1H NMR (DMSO-d6) 2.6–2.7 ppm (s, 3H) C8-Methyl (Distinct singlet)

19F NMR -110 to -120 ppm
Single peak (Diagnostic for 7-F

integrity)

LC-MS (ESI+) [M+H]+ ~ Product Mass
Chlorine isotope pattern (3:1)

disappears
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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